molecular formula C17H19N3O4S B14959798 Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B14959798
M. Wt: 361.4 g/mol
InChI Key: BGTRVGJYMXDXIC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with a thiazole ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(propanoylamino)benzoic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of automated synthesis equipment and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbonyl and ester functional groups, using reagents like sodium hydride or Grignard reagents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving thiazole derivatives.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the carbonyl groups play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Thiamine (Vitamin B1): Unlike this compound, thiamine is a naturally occurring compound essential for human health.

    Sulfonamide derivatives: These compounds share a similar sulfonamide functional group but differ in their overall structure and biological activity.

    Benzothiazole derivatives: These compounds have a benzene ring fused to the thiazole ring, which can lead to different chemical properties and applications.

This compound stands out due to its unique combination of functional groups and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[3-(propanoylamino)benzoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H19N3O4S/c1-4-13(21)19-12-8-6-7-11(9-12)15(22)20-17-18-10(3)14(25-17)16(23)24-5-2/h6-9H,4-5H2,1-3H3,(H,19,21)(H,18,20,22)

InChI Key

BGTRVGJYMXDXIC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

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